6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural elements include:
- Imino (NH) and oxo (C=O) groups at positions 6 and 2, respectively.
- A tetrahydrofuran-derived oxolanylmethyl substituent at position 7.
- A 3-methoxypropyl carboxamide side chain at position 5.
Its synthesis likely involves multi-step heterocyclic assembly, possibly analogous to methods in and .
Properties
CAS No. |
510761-01-0 |
|---|---|
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O4/c1-29-10-5-8-23-20(27)15-12-16-19(24-17-7-2-3-9-25(17)21(16)28)26(18(15)22)13-14-6-4-11-30-14/h2-3,7,9,12,14,22H,4-6,8,10-11,13H2,1H3,(H,23,27) |
InChI Key |
YLLZLRCJHPYOES-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Data Tables
Research Findings and Hypotheses
- Synthetic Challenges : The target compound’s tricyclic system likely requires precise cyclization conditions, as seen in ’s imidazo-tetrazine synthesis .
- Bioactivity Predictions : Analogues in and exhibit anticancer and antimicrobial properties, suggesting the target compound could share similar activities if its substituents enable target binding .
- Solubility Considerations : The oxolanylmethyl and 3-methoxypropyl groups may enhance solubility compared to purely aromatic analogues, as observed in ’s methoxypropyl derivatives .
Biological Activity
The compound 6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure and various functional groups, including an imino group and a carboxamide moiety. Its molecular formula indicates a molecular weight of approximately 356.43 g/mol. The structural complexity of this compound suggests significant potential for diverse biological activities.
The compound's structure can be broken down into several key components:
- Imino Group : This functional group is known for its reactivity and potential interactions with biological targets.
- Tricyclic Framework : The tricyclic nature contributes to the rigidity and specificity of the compound's interactions with biomolecules.
- Methoxypropyl Substituent : This group may influence the solubility and permeability of the compound within biological systems.
Anticancer Potential
Research indicates that compounds similar to 6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Preliminary studies have shown that this compound may inhibit cell proliferation in breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) through mechanisms potentially involving apoptosis induction or cell cycle arrest .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| 6-imino-N-(3-methoxypropyl)-... | MDA-MB-468 | TBD |
| Reference Compound | MDA-MB-468 | 5.2 |
| Reference Compound | MCF-7 | 19.3 |
The mechanism by which 6-imino-N-(3-methoxypropyl)-... exerts its biological effects is still under investigation but may involve:
- Interaction with Enzymes : The imino group may facilitate binding to specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound might modulate receptor activity related to cell growth and survival pathways.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of tricyclic compounds on breast cancer cells. The results indicated that modifications in substituents significantly influenced the potency against the MDA-MB-468 cell line .
Study 2: Structural Activity Relationship (SAR)
Research into SAR revealed that compounds with similar structural motifs exhibited varying levels of activity based on their substituents' nature and position. This suggests that fine-tuning the chemical structure could enhance biological efficacy .
Future Directions
Further research is warranted to fully elucidate the biological profile of 6-imino-N-(3-methoxypropyl)-... This includes:
- In Vivo Studies : To assess the therapeutic potential and safety profile in live models.
- Mechanistic Studies : To clarify the pathways involved in its anticancer activity.
- Broader Biological Evaluations : Investigating other potential applications in antimicrobial or antiviral domains based on its structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
